2-(4-{[4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine-1-carbonyl)-1H-indole
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Overview
Description
2-(4-{[4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine-1-carbonyl)-1H-indole is a complex organic compound that features a combination of indole, piperazine, and triazole moieties
Mechanism of Action
Target of Action
The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its targets, the alpha1-adrenergic receptors, by acting as a ligand . It binds to these receptors with an affinity in the range from 22 nM to 250 nM . This interaction leads to changes in the receptor’s activity, influencing the contraction of smooth muscles.
Biochemical Pathways
The compound’s interaction with alpha1-adrenergic receptors affects the adrenergic signaling pathway . This pathway is involved in numerous physiological processes, including cardiac function, smooth muscle contraction, and neurotransmission .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibit an acceptable pharmacokinetic profile .
Result of Action
The compound’s action on alpha1-adrenergic receptors can lead to various molecular and cellular effects. For instance, it can influence the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . This can have potential therapeutic implications for conditions such as hypertension, benign prostate hyperplasia, and certain neurological conditions .
Preparation Methods
The synthesis of 2-(4-{[4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine-1-carbonyl)-1H-indole typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Attachment of the piperazine moiety: This step often involves a Mannich reaction, where the triazole derivative is reacted with formaldehyde and piperazine.
Coupling with the indole ring: The final step involves the coupling of the piperazine-triazole intermediate with an indole derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base
Chemical Reactions Analysis
2-(4-{[4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine-1-carbonyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and triazole moieties, using reagents like alkyl halides or acyl chlorides
Scientific Research Applications
2-(4-{[4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine-1-carbonyl)-1H-indole has a wide range of scientific research applications:
Medicinal Chemistry: It is studied as a potential ligand for alpha1-adrenergic receptors, which are targets for treating conditions like hypertension, cardiac arrhythmias, and benign prostate hyperplasia.
Neuropharmacology: The compound is investigated for its potential effects on the central nervous system, including its role in modulating neurotransmitter receptors.
Antibacterial and Antifungal Agents: Derivatives of this compound have shown promising activity against various bacterial and fungal strains.
Comparison with Similar Compounds
Similar compounds to 2-(4-{[4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine-1-carbonyl)-1H-indole include:
Trazodone: An antidepressant that also acts as an alpha1-adrenergic receptor antagonist.
Naftopidil: Used to treat benign prostate hyperplasia by blocking alpha1-adrenergic receptors.
Urapidil: An antihypertensive agent that targets alpha1-adrenergic receptors.
These compounds share structural similarities, particularly the presence of arylpiperazine moieties, but differ in their specific substituents and overall pharmacokinetic profiles, which contribute to their unique therapeutic effects.
Properties
IUPAC Name |
1H-indol-2-yl-[4-[[4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O2/c1-31-21-9-5-4-8-20(21)29-16-24-26-22(29)15-27-10-12-28(13-11-27)23(30)19-14-17-6-2-3-7-18(17)25-19/h2-9,14,16,25H,10-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQISIFYJTBMNAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=NN=C2CN3CCN(CC3)C(=O)C4=CC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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